N-(3-amino-2-methylphenyl)benzamide
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Description
“N-(3-amino-2-methylphenyl)benzamide” is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.28 . It is a crucial building block of many drug candidates .
Synthesis Analysis
The synthesis of “this compound” can be achieved through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process was developed in a continuous flow microreactor system . The reaction rate constants, activation energies, and pre-exponential factors were acquired by a kinetics study in the microflow system . The established kinetic model can calculate the selectivity and conversion of the acylation reaction .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H14N2O/c1-10-12(15)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h2-9H,15H2,1H3,(H,16,17) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are relatively complicated due to the different chemical environments of the two amine groups in 4-methylbenzene-1,3-diamine . Both parallel monoacylation by-products and consecutive diacylation by-products coexist .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Safety and Hazards
The safety information for “N-(3-amino-2-methylphenyl)benzamide” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
The future directions for “N-(3-amino-2-methylphenyl)benzamide” could involve further optimization of the synthesis process. The established kinetic model from the microflow system study could be used to optimize reaction conditions . Additionally, as “this compound” is a crucial building block of many drug candidates , future research could explore its potential applications in drug development.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-12(15)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h2-9H,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBIVMVNDOALIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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